molecular formula C14H16BrNO3 B1429854 ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate CAS No. 1073067-97-6

ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

Cat. No.: B1429854
CAS No.: 1073067-97-6
M. Wt: 326.19 g/mol
InChI Key: XKFBQKVPNUAJDF-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C14H16BrNO3 and its molecular weight is 326.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-2-19-14(18)13-10(6-4-8-17)9-5-3-7-11(15)12(9)16-13/h3,5,7,16-17H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFBQKVPNUAJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative in Indole Derivative Research

Indole derivatives represent a cornerstone of modern medicinal chemistry and drug discovery, exhibiting a vast spectrum of biological activities.[1] Their structural diversity, from simple auxins to complex alkaloids, necessitates a robust and multifaceted analytical approach for comprehensive characterization. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the key analytical techniques employed in the elucidation and quantification of this vital class of compounds. The protocols and insights herein are grounded in established scientific principles and field-proven methodologies to ensure both accuracy and reliability in your analytical endeavors.

Chromatographic Techniques: The Foundation of Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of indole derivatives from complex matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a powerful technique for the qualitative and quantitative analysis of a wide range of indole derivatives, particularly those that are non-volatile or thermally labile.[2]

Causality of Experimental Choices:

  • Reversed-Phase (RP) Chromatography: This is the most common mode for indole analysis. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This choice is effective because many indole derivatives possess sufficient polarity to be soluble in the mobile phase, while their aromaticity allows for effective retention and separation on the nonpolar stationary phase.

  • Mobile Phase Composition: A typical mobile phase consists of an aqueous component (often with a pH modifier like formic or phosphoric acid) and an organic modifier (commonly acetonitrile or methanol).[3] The acid suppresses the ionization of acidic indole derivatives, leading to better peak shape and retention. The organic modifier is varied to control the elution strength.

  • Detection: A Photodiode Array (PDA) or UV-Vis detector is frequently employed, as the indole ring system exhibits strong UV absorbance, typically around 280 nm.[4] This allows for both identification (by comparing UV spectra) and quantification.[4] For enhanced sensitivity and structural information, HPLC can be coupled with a mass spectrometer (LC-MS).[4][5]

Experimental Workflow for HPLC Analysis of Indole Derivatives

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., biological fluid, reaction mixture) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Injection Inject into HPLC System Filtration->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection PDA/UV-Vis Detector (λ = 280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification Identification Identify by Retention Time & UV Spectrum Chromatogram->Identification

Caption: A generalized workflow for the HPLC analysis of indole derivatives.

Protocol: Quantitative Analysis of Indole-3-Acetic Acid (IAA) by RP-HPLC

  • Standard Preparation:

    • Prepare a stock solution of IAA (1 mg/mL) in methanol.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For liquid samples (e.g., bacterial culture supernatant), centrifuge to remove cells.

    • Acidify the supernatant to pH 2.5-3.0 with HCl.

    • Perform liquid-liquid extraction with an equal volume of ethyl acetate three times.

    • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[6]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 40:60 (v/v) methanol:water containing 0.1% formic acid.[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 280 nm.[4]

    • Column Temperature: 30°C.[4]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the IAA standards against their concentration.

    • Determine the concentration of IAA in the sample by interpolating its peak area on the calibration curve.

Table 1: Typical HPLC Parameters for Indole Derivative Analysis

ParameterTypical Value/ConditionRationale
Stationary Phase C18, C8Good retention and selectivity for aromatic compounds.
Mobile Phase Acetonitrile/Methanol and Water with 0.1% Formic AcidProvides good peak shape and resolution.
Detection Wavelength 220 nm, 280 nmCorresponds to the characteristic UV absorbance maxima of the indole chromophore.[7]
Flow Rate 0.5 - 1.5 mL/minOptimal for analytical scale columns to achieve good separation efficiency.
Column Temperature 25 - 40 °CControls viscosity and can improve peak shape and resolution.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Thermally Stable Derivatives

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable indole derivatives.[6] It is particularly useful for identifying and quantifying indole and its simpler, more volatile analogs like skatole (3-methylindole).[6]

Causality of Experimental Choices:

  • Derivatization: Many indole derivatives, especially those with polar functional groups (-COOH, -OH, -NH), are not sufficiently volatile for GC analysis. Derivatization, such as silylation, is often necessary to increase volatility and thermal stability.

  • Column Selection: A non-polar or moderately polar capillary column (e.g., DB-1 or DB-5) is typically used.[6] The choice depends on the polarity of the analytes.

  • Ionization: Electron Ionization (EI) is the most common ionization technique, providing reproducible mass spectra with extensive fragmentation patterns that are useful for structural elucidation and library matching.

  • Detection: A mass spectrometer acts as the detector, providing both quantitative data (from the total ion chromatogram) and qualitative information (from the mass spectrum of each peak).

Protocol: GC-MS Analysis of Indole and Skatole in Bacterial Cultures

  • Sample Preparation:

    • Collect a known volume of bacterial culture supernatant.

    • Perform liquid-liquid extraction with chloroform or another suitable organic solvent.[6]

    • Concentrate the organic extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.[6]

  • GC-MS Conditions:

    • GC Column: DB-1 silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp to 250°C at 10°C/min.

      • Hold at 250°C for 5 min.

    • MS Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify indole and skatole peaks based on their retention times and by comparing their mass spectra with reference spectra from a library (e.g., NIST).

    • Quantify the compounds using an internal standard and a calibration curve.

Spectroscopic Techniques: Unveiling the Molecular Architecture

Spectroscopic techniques are essential for the structural elucidation and confirmation of indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds, including indole derivatives.[8][9] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Key Insights from NMR Spectra of Indole Derivatives:

  • ¹H NMR:

    • The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift (δ 8.0-8.5 ppm).

    • The protons on the pyrrole ring (H2 and H3) are characteristically deshielded and appear in the region δ 6.5-7.5 ppm.

    • The protons on the benzene ring appear in the aromatic region (δ 7.0-7.8 ppm) and their splitting patterns provide information about the substitution pattern.

  • ¹³C NMR:

    • The carbon atoms of the indole ring have characteristic chemical shifts that can be used to confirm the presence of the indole scaffold.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of protons in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the overall carbon skeleton and the position of substituents.

Protocol: Acquiring and Interpreting NMR Spectra of a Novel Indole Derivative

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified indole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If the structure is unknown or complex, acquire 2D NMR spectra (COSY, HSQC, HMBC).

  • Spectral Interpretation:

    • ¹H NMR:

      • Integrate the peaks to determine the relative number of protons.

      • Analyze the chemical shifts to infer the electronic environment of the protons.

      • Analyze the splitting patterns (multiplicity) to determine the number of neighboring protons.

    • ¹³C NMR:

      • Count the number of unique carbon signals to determine the number of non-equivalent carbons.

      • Analyze the chemical shifts to identify the types of carbon atoms (e.g., sp², sp³, carbonyl).

    • 2D NMR:

      • Use COSY to trace out spin systems.

      • Use HSQC to assign protons to their directly attached carbons.

      • Use HMBC to connect different spin systems and to place substituents on the indole ring.

Logical Relationship for NMR-based Structure Elucidation

NMR_Logic H1_NMR 1H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC Direct H-C Correlation HMBC HMBC H1_NMR->HMBC Long-Range H-C Correlation C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interplay of NMR experiments for structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of indole derivatives, which is invaluable for both identification and structural elucidation.

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile indole derivatives. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which directly give the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): By selecting a precursor ion and subjecting it to fragmentation, MS/MS experiments can provide detailed structural information. The fragmentation patterns can be diagnostic for specific substitution patterns on the indole ring. For instance, the fragmentation of yohimbine indole alkaloids can help distinguish between isomers.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10]

Table 2: Characteristic FTIR Absorption Bands for Indole Derivatives

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3300N-H StretchIndole N-H
3100-3000C-H StretchAromatic C-H
1620-1450C=C StretchAromatic C=C
1750-1650C=O StretchCarbonyl (e.g., in indole-3-carboxylic acid)

Data compiled from various sources.[10]

UV-Visible Spectroscopy: A Simple and Rapid Assay

UV-Vis spectroscopy can be used for the quantification of indole derivatives, taking advantage of their strong absorbance in the UV region.[7][11] The λmax for indole is typically around 270-280 nm.[7][12] While not as specific as chromatographic methods, it can be a useful tool for rapid screening or for monitoring reactions.

X-ray Crystallography: The Definitive 3D Structure

For crystalline indole derivatives, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule.[13][14][15] This technique is invaluable for determining stereochemistry and for understanding intermolecular interactions in the solid state.[14]

Method Validation: Ensuring Trustworthiness and Reliability

The validation of analytical methods is a critical requirement in pharmaceutical analysis to ensure that the method is suitable for its intended purpose.[16][17][18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Concluding Remarks

The comprehensive characterization of indole derivatives requires a synergistic approach, employing a combination of chromatographic and spectroscopic techniques. The choice of analytical methodology should be guided by the specific properties of the analyte and the research question at hand. By following well-validated protocols and understanding the principles behind each technique, researchers can ensure the generation of high-quality, reliable data that will advance our understanding and application of this important class of compounds.

References

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). American Society for Microbiology. Retrieved from [Link]

  • HPLC chromatograms of indole-3-carbinol in standard. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Journal of Chromatographic Science, 51(5), 443-448. Retrieved from [Link]

  • Separation of Indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022). Microbe Online. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(12), 2824. Retrieved from [Link]

  • Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. (2014). Journal of Pharmaceutical and Biomedical Analysis, 98, 18-28. Retrieved from [Link]

  • Extraction and analysis of indole derivatives from fungal biomass. (1999). Journal of Chromatography A, 862(2), 209-216. Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016). Acta Biologica Cracoviensia Series Botanica, 58(1). Retrieved from [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2016). Molecules, 21(10), 1348. Retrieved from [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Chemistry, 5(3), 1640-1655. Retrieved from [Link]

  • Mass spectrometry of simple indoles. (1966). The Journal of Organic Chemistry, 31(6), 1966-1971. Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). Acta Biologica Cracoviensia Series Botanica, 58(1). Retrieved from [Link]

  • FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and characterization of indole derivatives. (2019). ResearchGate. Retrieved from [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). Molecules, 20(11), 19688-19703. Retrieved from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Retrieved from [Link]

  • Indole Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

  • Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2015). Journal of Liquid Chromatography & Related Technologies, 38(10), 1013-1018. Retrieved from [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2012). Acta Chromatographica, 24(3), 365-378. Retrieved from [Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014). Journal of the American Chemical Society, 136(32), 11463-11471. Retrieved from [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Sciences and Research, 4(5), 1696-1704. Retrieved from [Link]

  • Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega, 5(28), 17359-17368. Retrieved from [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. (2012). Der Pharma Chemica, 4(3), 1073-1082. Retrieved from [Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014). Journal of the American Chemical Society, 136(32), 11463-11471. Retrieved from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2019). Crystals, 9(10), 512. Retrieved from [Link]

  • UV-vis spectra and mass spectra of the products from indole and its... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and NMR spectra of [15N]indole. (2023). ResearchGate. Retrieved from [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987). Journal of Chromatography A, 391, 237-251. Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2020). Química Nova, 43(10), 1474-1486. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). Journal of Validation Technology, 10(4), 304-314. Retrieved from [Link]

  • UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia. Retrieved from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2024). YouTube. Retrieved from [Link]

  • FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2024). Chemistry – An Asian Journal. Retrieved from [Link]

  • X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. (2013). Chemistry – A European Journal, 19(37), 12434-12440. Retrieved from [Link]

  • Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. (2012). International Journal of Spectroscopy. Retrieved from [Link]

  • Analytical method validation: A brief review. (2012). Journal of Pharmaceutical Research, 5(5), 2569-2574. Retrieved from [Link]

  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. (2023). ACS Omega, 8(1), 1159-1172. Retrieved from [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023). Applied Sciences, 13(13), 7545. Retrieved from [Link]

  • Synthesis, Characterization, and Magnetic Properties of Fe(BIP)3, a Novel Paramagnetic Relaxation Agent. (2024). Molecules, 29(10), 2292. Retrieved from [Link]

  • Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]

  • Structure Elucidation of Antibiotics by Nmr Spectroscopy. (2015). Methods in Molecular Biology, 1232, 261-276. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for indole alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Indole Alkylation Technical Support Center.

Ticket ID: IND-OPT-2024 Subject: Optimization of Reaction Conditions for Indole Alkylation (N1 vs. C3 vs. C2) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Indole Paradox

Indole is an electron-rich,


-excessive heterocycle, often described as having a "schizophrenic" nucleophilic character. The nitrogen lone pair participates in the aromatic system, rendering the N1 position non-basic (pKa 

16.2) but acidic upon deprotonation.[1] Conversely, the C3 position is the site of highest electron density (HOMO coefficient), making it the kinetic trap for electrophiles under neutral/acidic conditions.

This guide treats your synthetic challenge as a logic gate problem. By modulating the acidity/basicity of the medium and the hardness/softness of the electrophile, we can deterministically target the N1, C3, or C2 positions.

Module 1: Controlling Regioselectivity (N1 vs. C3)

User Question: "I am trying to alkylate at the Nitrogen (N1), but I keep observing C3-alkylation or mixtures. How do I lock in N1 selectivity?"

Technical Diagnosis: You are likely operating in a "soft-soft" interaction regime or failing to fully deprotonate the indole. Under neutral conditions, C3 is the nucleophile. To switch to N1, you must create the indolyl anion, which acts as a hard nucleophile (Curtin-Hammett principle applies here: the rapid equilibrium between N- and C- anions is driven by the irreversible quenching step).

Optimization Protocol: The "Hard" Switch (N1-Targeting)

  • Base Selection: Use a base with a pKa

    
     18 to ensure quantitative deprotonation.
    
    • Standard: NaH (Sodium Hydride).[1][2][3]

    • Mild Alternative: Cs

      
      CO
      
      
      
      (Cesium Carbonate) – useful for sensitive substrates but requires heat.
  • Solvent: Polar aprotic solvents are non-negotiable here. They solvate the cation (Na

    
    ), leaving the indolyl anion "naked" and highly reactive.
    
    • Best: DMF (Dimethylformamide) or DMSO.

    • Avoid: Protic solvents (EtOH) or non-polar solvents (Toluene) unless using Phase Transfer Catalysis.

Standard Operating Procedure (N1-Alkylation):

  • Step 1: Dissolve Indole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Step 2: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Safety: H

    
     gas evolution.
    
  • Step 3: Stir at 0°C for 30 min (Wait for "bubbling" to cease). Solution usually turns yellow/red (indolyl anion formation).

  • Step 4: Add Electrophile (1.1 equiv) slowly.

  • Step 5: Warm to RT. Monitor by TLC/LCMS.

Visualizing the Decision Pathway:

IndoleSelectivity Start Indole + Electrophile Condition Reaction Conditions? Start->Condition Base Strong Base (NaH, KOH) Polar Aprotic Solvent Condition->Base Deprotonation Acid Lewis Acid (InBr3, Sc(OTf)3) Or Protic Solvent Condition->Acid Activation Intermediate_N Indolyl Anion (Hard Nucleophile) Base->Intermediate_N Intermediate_C Neutral Indole (Soft Nucleophile) Acid->Intermediate_C Product_N1 N1-Alkylation (Thermodynamic) Intermediate_N->Product_N1 SN2 Attack Product_C3 C3-Alkylation (Kinetic) Intermediate_C->Product_C3 Friedel-Crafts

Figure 1: Decision logic for selecting N1 vs. C3 alkylation pathways based on reaction conditions.

Module 2: Optimizing C3-Alkylation (Friedel-Crafts)

User Question: "I want C3 alkylation. I tried using acid, but I'm getting low yields and 'gummy' byproducts. What's happening?"

Technical Diagnosis: The "gum" is likely polymerized indole. Indole is acid-sensitive; strong Brønsted acids (HCl, H


SO

) often cause dimerization (to 2,2'-bisindole) or polymerization. The solution is to use Lewis Acid Catalysis or Hydrogen Bond Donors that activate the electrophile without destroying the indole.

Optimization Protocol: The "Soft" Touch (C3-Targeting)

  • Catalyst: Indium(III) Bromide (InBr

    
    ) or Scandium(III) Triflate (Sc(OTf)
    
    
    
    ). These are water-tolerant and mild.
  • Solvent:

    • Dichloromethane (DCM): Standard.[4]

    • HFIP (Hexafluoroisopropanol):Pro-Tip. HFIP is a "magic solvent" for Friedel-Crafts. Its strong H-bond donating ability activates electrophiles (like epoxides or enones) and stabilizes the cationic intermediate, preventing polymerization.

  • Electrophile: Works best with "soft" electrophiles (Michael acceptors, benzylic halides).

Data: Lewis Acid Efficiency Comparison (Yield of C3-Alkylation)

Catalyst (10 mol%)SolventTempYieldNotes
InBr

DCMRT92% High chemoselectivity; water tolerant.
Sc(OTf)

THF50°C85%Good for sterically hindered substrates.
FeCl

NitromethaneRT78%Cheap, but can cause oxidation byproducts.
B(C

F

)

TolueneRT96% Metal-free; prevents N-methylation completely.

Module 3: Advanced C2-Alkylation (C-H Activation)

User Question: "Both N1 and C3 are blocked, or I specifically need the C2 isomer. Direct alkylation isn't working."

Technical Diagnosis: C2 is the least nucleophilic position. You cannot access it via standard S


2 or Friedel-Crafts chemistry without blocking C3 first. The modern solution is Transition Metal-Catalyzed C-H Activation  using a Directing Group (DG) on the Nitrogen.

Optimization Protocol: Directed C-H Functionalization

  • Directing Group (DG): Install a weak coordinating group on N1.

    • Pivaloyl (Piv):[5] Common for Rh(III) and Ir(III).

    • Pyrimidyl/Pyridyl: Strong coordination for Pd(II).

  • Catalyst System: [Cp*RhCl

    
    ]
    
    
    
    (Rhodium pentamethylcyclopentadienyl).
  • Mechanism: The metal coordinates to the DG, forcing it into proximity with the C2-H bond, lowering the activation energy for cleavage.

Workflow Visualization (C-H Activation Cycle):

CH_Activation Step1 Coordination (Metal binds DG) Step2 C-H Activation (C2-Metal Bond) Step1->Step2 - HCl Step3 Migratory Insertion (Alkene/Alkyne) Step2->Step3 + Olefin Step4 Reductive Elimination (Product Release) Step3->Step4 Step4->Step1 + Catalyst

Figure 2: Catalytic cycle for Directed C2-Alkylation (Rh/Ir catalysis).

Module 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Conversion (N-Alkylation) Base particle size too large (NaH).Use NaH (60% dispersion) and sonicate briefly before adding indole. Add 18-crown-6 ether (5 mol%) to chelate Na

.
Dimerization (Pink/Red gum) Acid concentration too high.Switch from Brønsted acid (TFA/HCl) to Lewis Acid (InBr

). Lower temperature to -78°C initially.
C3 vs N1 Mixtures Counter-ion effect.For N1: Use K

CO

in DMF (K

is looser than Na

). For C3: Use Zn(OTf)

or non-polar solvent to suppress N-attack.
Over-alkylation (C3 + N1) Excess electrophile.Use excess Indole (1.5 equiv) relative to electrophile. Indole is cheap; purification is expensive.

References

  • Regioselectivity Mechanisms: Theory: Pearson, R. G. "Hard and Soft Acids and Bases." J. Am. Chem. Soc.1963, 85, 3533. N1 vs C3 Switch: Li, G., et al. "Direct Catalytic Asymmetric and Regiodivergent N1- and C3-Allenylic Alkylation of Indoles." ResearchGate/J. Am. Chem. Soc. (Verified Context).
  • C3-Alkylation (Lewis Acid & Borane Catalysis)

    • In(III) Catalysis: Yadav, J. S., et al. "Indium(III) Bromide Catalyzed Alkylation of Indoles." Tetrahedron Lett.2000 .[6]

    • B(C6F5)3 Catalysis: "B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles." ACS Catalysis, 2019 .

  • C2-Alkylation (C-H Activation)

    • Ir(I) Catalysis: "Ir(I)-Catalyzed C–H Bond Alkylation of C2-Position of Indole." J. Am. Chem. Soc., 2014 .

    • Iron Catalysis:[7][8] "Iron-Catalyzed Directed C2-Alkylation and Alkenylation of Indole." Org.[4] Lett., 2015 .[7]

  • Solvent Effects (HFIP)

    • HFIP in Friedel-Crafts: "C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation." Org.[4] Lett., 2021 .

Sources

preventing degradation of brominated indoles during workup

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Intelligence: Why Your Molecule is Dying

Before troubleshooting, you must understand the enemy. Brominated indoles are chemically schizophrenic: the indole ring is electron-rich and prone to electrophilic attack (acid sensitivity), while the carbon-bromine (C-Br) bond is electron-deficient and liable to radical cleavage (light sensitivity) or oxidative addition (metal sensitivity).

The Three Vectors of Decay
VectorTriggerMechanismVisual Indicator
Acidic Silica gel, HCl, acidic CDCl₃Protonation at C3

Dimerization/Polymerization
Product turns pink, red, or brown on the column.
Photolytic Fluorescent light, SunlightHomolytic fission of C-Br bond

Radical formation

H-abstraction
Clean conversion to des-bromo indole (lower mass).
Reductive Pd residues, Hydride impuritiesOxidative addition/Reductive eliminationLoss of Br, formation of hydro-dehalogenated byproduct.

Emergency Room: Troubleshooting & FAQs

Direct solutions for active crises in the lab.

Q: My product band turned bright pink/red on the silica column and stopped moving. What happened? A: You are witnessing acid-catalyzed polymerization. Standard silica gel is slightly acidic (pH 4-5). The protons on the silica surface attack the C3 position of the indole, generating an electrophilic iminium ion that reacts with another indole molecule.

  • Immediate Fix: Stop the column. Flush with a solvent system containing 5% Triethylamine (Et₃N) to neutralize the acid immediately, then push the product out with a more polar eluent.

  • Prevention: Never use raw silica. See Protocol A (Buffered Silica) below.

Q: I isolated the product, but the NMR shows I lost the bromine atom (Debromination). A: This is likely "Protodehalogenation." It occurs via two pathways:[1]

  • Photolysis: Did you run the column in a bright hood? C-Br bonds in electron-rich systems are UV-labile.

  • Trace Metal Activity: If this was a Pd-catalyzed reaction, residual Palladium + trace hydrides (from solvent impurities or wet bases) can scrub the bromine off during workup.

  • Fix: Use amber glassware for all steps. Add a metal scavenger (e.g., QuadraSil®) before concentration.

Q: My crude NMR looks perfect, but the product decomposed after drying on the rotavap. A: Concentration increases the effective concentration of trace acids and autoxidants.

  • Fix: Do not heat the water bath above 30°C. Add a stabilizer like BHT (butylated hydroxytoluene) (0.1%) if the compound is intended for storage. Ensure your CDCl₃ is neutralized (pass through basic alumina) as CDCl₃ forms HCl over time.

Standard Operating Protocols (SOPs)

Protocol A: The "Buffered Silica" System (Gold Standard)

Use this for highly acid-sensitive indoles (e.g., 3-bromoindoles or electron-rich derivatives).

Materials:

  • Silica Gel (Standard flash grade)

  • Phosphate Buffer (pH 7.0, 0.2 M)[2]

  • Drying Oven[2]

Procedure:

  • Slurry: In a large flask, slurry 400g of silica gel with 4L of Phosphate Buffer (pH 7.0).

  • Check: Measure pH of the supernatant. If acidic, add more buffer.[2]

  • Filter: Filter the silica through a sintered glass funnel.

  • Dry: Spread the silica in a glass dish and dry in an oven at 105°C for 3 days.

  • Store: Store in a tightly sealed container. This "Neutral Silica" is stable for months.

Protocol B: The Triethylamine (TEA) Deactivation Method

Use this for rapid, day-to-day purification of moderately unstable indoles.

  • Prepare Mobile Phase: Add 1-3% Triethylamine (v/v) to your hexane/ethyl acetate solvent system.

  • Pre-treat Column: Pack the column with the TEA-spiked solvent. Flush 2-3 column volumes through the silica before loading your sample.

  • Elute: You can continue running with 1% TEA, or switch to neutral solvent (the silica will remain deactivated for the duration of a standard run).

  • Note: TEA has a high boiling point. You must rotavap thoroughly or use an acidic wash (if product allows) to remove it, though for acid-sensitive indoles, high-vac drying is preferred over acidic washing.

Protocol C: The "Dark & Cold" Workup

Mandatory for 2-bromo and 3-bromo indoles.

  • Quench: Quench reactions at 0°C. Exotherms promote halogen migration.

  • Shield: Wrap the separation funnel and rotavap bulb in aluminum foil. Turn off hood lights if possible.

  • Wash: Avoid 1M HCl. Use saturated NH₄Cl (mildly acidic) or Phosphate buffer (pH 7) for washes.

  • Dry: Use Na₂SO₄ (neutral), not MgSO₄ (slightly acidic Lewis acid character).

Visualizing the Stability Landscape

Diagram 1: Degradation Pathways of Brominated Indoles

This diagram illustrates the chemical causality behind the three major failure modes.

IndoleDegradation Start Brominated Indole Acid Acidic Environment (Silica/HCl) Start->Acid Exposure Light UV/Visible Light (hν) Start->Light Exposure Metal Residual Pd/Base Start->Metal Workup Polymer Polymer/Dimer (Red/Brown Tar) Acid->Polymer C3 Protonation + Electrophilic Attack Debromo Des-bromo Indole (H-substituted) Light->Debromo Homolytic Cleavage + H-Abstraction Metal->Debromo Reductive Elimination Scramble Isomer Mixture (Halogen Dance) Metal->Scramble Lithiation/Base Migration

Caption: Figure 1. Mechanistic pathways leading to degradation.[1] Note that acid leads to polymerization (red), while light/metals lead to loss of the halogen (yellow/green).

Diagram 2: Purification Decision Tree

Follow this logic to select the correct purification method.

PurificationLogic Q1 Is the Indole Acid Sensitive? (e.g., turns red on TLC) Q2 Is it Light Sensitive? (e.g., C-Br bond) Q1->Q2 No MethodA USE BUFFERED SILICA (Protocol A) Q1->MethodA Yes (High Sensitivity) MethodB USE TEA-DEACTIVATION (Protocol B) Q1->MethodB Yes (Moderate Sensitivity) MethodC STANDARD SILICA (Risk High) Q2->MethodC No Precaution WRAP COLUMN IN FOIL + AMBER VIALS Q2->Precaution Yes MethodA->Precaution If also Br-substituted MethodB->Precaution If also Br-substituted

Caption: Figure 2. Decision matrix for selecting the appropriate stationary phase and handling precautions based on compound sensitivity.

References

  • BenchChem. (2025).[3][4] Technical Support Center: Preventing Debromination of 5-Bromoindole. Retrieved from 4

  • Organic Syntheses. (2018). Preparation of Phosphate Buffered Silica. Org. Synth. 2018, 95, 397-423. Retrieved from 2

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from 5

  • Söderström, H., et al. (2007). Photolytic debromination of decabromodiphenyl ether (BDE 209). Environmental Science & Technology. Retrieved from 6

  • Soylu, M., et al. (2011). The investigation of acid effect on chemical polymerization of indole. ResearchGate. Retrieved from 7

Sources

Technical Support Center: Catalyst Selection for Indole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection to optimize their synthetic routes. Indoles are a cornerstone of medicinal chemistry, and mastering their synthesis is critical. This resource moves beyond simple protocols to address the "why" behind catalyst choice, providing troubleshooting frameworks and actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured as a series of questions and answers, addressing common challenges encountered during indole synthesis. We will explore the nuances of catalyst selection for three major synthetic strategies: the classic Fischer indole synthesis, modern Palladium-catalyzed cross-coupling reactions, and the Bischler-Möhlau synthesis.

Section 1: The Fischer Indole Synthesis

The Fischer method is a robust and widely used reaction, but its reliance on acid catalysis presents specific challenges.[1][2] The choice of acid is a critical parameter that dictates reaction efficiency, yield, and impurity profile.[3][4]

FAQ 1.1: What are the standard catalysts for the Fischer indole synthesis, and how do I choose a starting point?

Answer: The Fischer indole synthesis is versatile and can be catalyzed by a wide range of acids, broadly classified into two categories:

  • Brønsted Acids: These are proton donors. Common examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).[3][5] They are excellent for simple, robust substrates. PPA is often used for higher-boiling point solvents as it can also act as the solvent itself.

  • Lewis Acids: These are electron-pair acceptors. This category includes zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[3][5] ZnCl₂ is the most frequently used catalyst in this class.[6] Lewis acids are particularly effective when dealing with substrates that are sensitive to strong protonic conditions or when specific coordination to a carbonyl or hydrazine is beneficial.

Choosing a starting point: For a new reaction, Zinc Chloride (ZnCl₂) is an excellent and cost-effective initial choice due to its extensive documentation and broad applicability.[5][6] If the reaction is sluggish or fails, switching to a stronger Lewis acid like BF₃ or a Brønsted acid like PPA is a logical next step.

FAQ 1.2: My Fischer indole synthesis is suffering from low yield. How can catalyst optimization help?

Answer: Low yield is a common problem often directly linked to the catalyst system.[2] The core issue is typically an imbalance between the rate of the desired cyclization and the rate of side reactions or degradation.

  • Cause - Insufficient Acid Strength/Activity: The key[7][7]-sigmatropic rearrangement step requires sufficient acid promotion.[1][6] If your catalyst is too weak, the reaction may stall or require excessively high temperatures, leading to decomposition.

    • Solution: Switch to a stronger catalyst. If you are using ZnCl₂, consider moving to BF₃ etherate or a strong Brønsted acid like PPA or methanesulfonic acid (MSA).[1] Systematically screening a panel of both Lewis and Brønsted acids is the most effective approach.[4]

  • Cause - Substrate Degradation: Conversely, an overly harsh acid catalyst can degrade your starting material or the indole product, especially if they contain sensitive functional groups.

    • Solution: Move to a milder catalyst. If PPA is causing charring, consider using ZnCl₂ or even a solid-supported acid catalyst like Amberlite IR-120H, which can offer milder conditions and easier workup.[1] Lowering the catalyst loading or reaction temperature should also be investigated.

Troubleshooting Guide: Fischer Indole Synthesis

Problem Probable Catalyst-Related Cause Recommended Solution(s)
No Reaction / Stalled Reaction Insufficient catalyst strength or loading.1. Increase catalyst loading (e.g., from 1.0 to 1.5 eq. of ZnCl₂).2. Switch to a stronger acid (e.g., from ZnCl₂ to PPA or BF₃).[3][6]3. Increase reaction temperature.
Low Yield with Complex Mixture Catalyst is too harsh, causing degradation of starting material or product.1. Decrease reaction temperature.2. Switch to a milder Lewis acid (e.g., from AlCl₃ to ZnCl₂).3. Use a solid acid catalyst for potentially cleaner reaction.[1]
Formation of Tar/Polymerization Excessively strong acid or high temperature.1. Significantly reduce catalyst loading.2. Use a non-coordinating, high-boiling solvent to allow for better temperature control.3. Consider a milder catalyst like p-TSA.[4]
Inconsistent Results Catalyst is hygroscopic (e.g., ZnCl₂, AlCl₃) and its activity is varying with water content.1. Use freshly opened or properly stored catalyst.2. Dry the catalyst under vacuum before use.3. Consider using a solution of the catalyst (e.g., BF₃•OEt₂) for more accurate dispensing.
Section 2: Palladium-Catalyzed Indole Syntheses

Modern methods like the Larock, Buchwald-Hartwig, and Cacchi reactions utilize palladium catalysts to construct the indole core, offering broad substrate scope and functional group tolerance.[8][9] Success hinges on the careful selection of the palladium source, ligand, and base.

FAQ 2.1: What are the key components of a Pd-catalyzed system for indole synthesis, and how do they influence the outcome?

Answer: A typical palladium-catalyzed system has three main components:

  • Ligand: The ligand is arguably the most critical component for optimization. It stabilizes the palladium center, influences its reactivity, and controls the rates of oxidative addition and reductive elimination. For indole synthesis (a form of C-N coupling), bulky, electron-rich phosphine ligands are standard. Examples include S-Phos, XPhos, and P(tBu)₃.[10] The choice of ligand can dramatically affect reaction rate and substrate scope.

  • Base: The base is required to neutralize the acid generated during the catalytic cycle (e.g., H-X from the amine). Its strength and nature are crucial. Common bases for Larock and Buchwald-Hartwig type reactions include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8][11] Stronger, non-nucleophilic bases are often preferred for challenging couplings.

FAQ 2.2: My Larock heteroannulation is not going to completion. How do I troubleshoot the catalytic system?

Answer: Incomplete conversion in a Larock synthesis, which couples an o-haloaniline with an alkyne, points to a suboptimal catalytic system or catalyst deactivation.[11]

  • Cause - Inefficient Oxidative Addition: The first step, oxidative addition of the Pd(0) catalyst into the aryl-halide bond, can be slow, especially with less reactive aryl chlorides or bromides compared to iodides.

    • Solution: Employ a more electron-rich and bulky ligand. Ligands like P(tBu)₃ or Josiphos-type ligands can accelerate this step.[10] Increasing the temperature may also be necessary.

  • Cause - Poor Alkyne Insertion or Cyclization: The subsequent steps of alkyne coordination and insertion can be sterically or electronically hindered.

    • Solution: Screen different ligands. Sometimes a slightly less bulky ligand can improve the rate of these downstream steps. Also, ensure your base is sufficiently strong and soluble to facilitate the final protonolysis and catalyst regeneration steps. K₃PO₄ is often more effective than K₂CO₃.[8] Chloride additives like LiCl are also known to be beneficial in the Larock reaction.[11]

FAQ 2.3: I'm observing catalyst deactivation (reaction starts but then dies). What are common causes in indole synthesis?

Answer: Catalyst deactivation occurs when the active Pd(0) species is converted into an inactive form.[12][13]

  • Cause - Formation of Palladium Black: At high temperatures or with insufficient ligand concentration, the palladium atoms can agglomerate into inactive palladium black.

    • Solution: Lower the reaction temperature. Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1). Ensure efficient stirring to maintain a homogenous solution.

  • Cause - Oxidative Degradation: If the reaction is not performed under strictly inert conditions, oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species.

    • Solution: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Cause - Substrate/Product Inhibition: Some functional groups on the starting materials or the indole product itself can coordinate too strongly to the palladium center, inhibiting catalyst turnover.

    • Solution: This is a challenging issue that often requires re-evaluating the ligand. A very bulky ligand can sometimes create a protective pocket around the metal center, preventing strong product inhibition.

Section 3: The Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-ketone with excess aniline.[14][15][16] It is notorious for requiring harsh conditions, which can limit its utility.[2][17]

FAQ 3.1: The Bischler-Möhlau reaction often requires high temperatures and long reaction times. Can catalyst choice mitigate this?

Answer: Yes, modern modifications have focused on improving the conditions. While the classical approach often involves simply heating the reactants, catalytic additives can significantly improve efficiency.

  • Classical Conditions: Typically involves heating an α-bromo-acetophenone with a large excess of an aniline, which acts as both reactant and solvent.[15]

  • Modern Improvements: The use of lithium bromide (LiBr) as a catalyst has been shown to promote the reaction under milder conditions.[15] Additionally, microwave irradiation has been successfully employed to dramatically reduce reaction times and improve yields, often in solvent-free, one-pot procedures.[15][18] This is because the microwave energy can efficiently heat the polar intermediates, accelerating the key cyclization and aromatization steps.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Acid Catalyst Screening in Fischer Indole Synthesis

This protocol outlines a parallel screening approach to identify the optimal acid catalyst for a given arylhydrazine and carbonyl compound.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the arylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq).

  • Solvent Addition: Add an appropriate high-boiling solvent (e.g., toluene, xylene, or acetic acid, 0.5 M).

  • Catalyst Addition: To each vial, add a different acid catalyst (1.2 eq). A good starting panel includes:

    • Vial 1: ZnCl₂

    • Vial 2: FeCl₃

    • Vial 3: p-TSA

    • Vial 4: BF₃•OEt₂

    • Vial 5: No catalyst (control)

  • Reaction: Seal the vials under an inert atmosphere (N₂ or Ar) and place them in a pre-heated aluminum block at a set temperature (e.g., 80 °C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each vial, quench with saturated NaHCO₃ solution, extract with ethyl acetate, and analyze by TLC or LC-MS to determine conversion and product formation.

  • Analysis: Compare the results to identify the most promising catalyst(s) for further optimization of temperature and reaction time.

Diagram: Catalyst Selection Workflow for Fischer Synthesis

This diagram illustrates a logical decision-making process for troubleshooting and optimizing catalyst selection.

Fischer_Catalyst_Workflow start Start: Phenylhydrazone + Carbonyl initial_cond Initial Test: ZnCl2 (1.2 eq), Toluene, 80 °C start->initial_cond analyze_1 Analyze Reaction (TLC, LC-MS) initial_cond->analyze_1 no_rxn Problem: No/Low Conversion analyze_1->no_rxn < 20% Conversion low_yield Problem: Low Yield, Side Products analyze_1->low_yield 20-60% Conv. + Impurities success Success: Good Conversion analyze_1->success > 80% Conversion increase_strength Action: Increase Catalyst Strength (PPA, BF3) or Temp no_rxn->increase_strength decrease_strength Action: Milder Catalyst (p-TSA) or Lower Temp low_yield->decrease_strength optimize Action: Optimize Catalyst Loading & Reaction Time success->optimize re_analyze_1 Re-Analyze increase_strength->re_analyze_1 re_analyze_2 Re-Analyze decrease_strength->re_analyze_2 re_analyze_1->success re_analyze_2->success

Caption: A decision tree for optimizing acid catalysts in the Fischer indole synthesis.

Diagram: Common Catalyst Deactivation Pathways in Pd-Catalyzed Reactions

This diagram illustrates the primary mechanisms by which an active Pd(0) catalyst can be rendered inactive.

Pd_Deactivation_Workflow active_catalyst Active Catalyst Pd(0)L_n pathway_1 Pathway: Aggregation active_catalyst->pathway_1 pathway_2 Pathway: Oxidation active_catalyst->pathway_2 pathway_3 Pathway: Poisoning active_catalyst->pathway_3 cause_1 Cause: High Temperature Low Ligand Conc. cause_1->pathway_1 cause_2 Cause: Air (O2) Leak cause_2->pathway_2 cause_3 Cause: Strongly Coordinating Substrate/Product cause_3->pathway_3 inactive_1 Inactive Species: Palladium Black [Pd(0)]_x pathway_1->inactive_1 inactive_2 Inactive Species: [Pd(II)L_n]X2 pathway_2->inactive_2 inactive_3 Inactive Species: Poisoned Complex [Pd(0)L_n(Inhibitor)] pathway_3->inactive_3

Caption: Major mechanisms of palladium catalyst deactivation during synthesis.

References

  • Nayak, S. K., & Sahoo, P. K. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53523-53547. [Link]

  • The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Original Larock indole synthesis. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Bischler–Möhlau indole synthesis. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved February 3, 2026, from [Link]

  • Rashid, U., Altaf, H., & Ali, I. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(9), 1018. [Link]

  • Sharma, V., Kumar, P., & Kumar, R. (2025). Recent advances in the synthesis of indoles and their applications. RSC Advances. [Link]

  • Iannelli, M. A., & Brogi, S. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(23), 5723. [Link]

  • Vara, B. A., et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega, 3(10), 14337–14347. [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Possible mechanism for the Fischer indole synthesis. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Larock indole synthesis. Retrieved February 3, 2026, from [Link]

  • Gribble, G. (2019). Bischler Indole Synthesis. ResearchGate. [Link]

  • Angewandte Chemie International Edition. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251–10263. [Link]

  • Van den Rul, H., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3163. [Link]

  • Topczewski, J. J., & Sanford, M. S. (2015). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Tetrahedron, 71(32), 4981-4988. [Link]

  • Dander, J. E., & Garg, N. K. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4642–4645. [Link]

  • Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • Larock, R. C. (2001). Larock Reaction in the Synthesis of Heterocyclic Compounds. Journal of Organometallic Chemistry, 624(1-2), 10-28. [Link]

  • ResearchGate. (n.d.). Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole. Retrieved February 3, 2026, from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]

  • ResearchGate. (2019). What are the factors for catalysts desactivation?. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 3, 2026, from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved February 3, 2026, from [Link]

  • Nagre, A. S., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]

  • Micromeritics Instrument Corporation. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved February 3, 2026, from [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Möhlau‐Bischler indole synthesis. Retrieved February 3, 2026, from [Link]

Sources

Validation & Comparative

Analytical Cross-Validation Guide: Orthogonal Profiling of Novel Indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Dilemma

Indole scaffolds are privileged structures in drug discovery, serving as the backbone for tryptophan derivatives, alkaloids, and synthetic therapeutics. However, they present a unique analytical paradox: while chemically versatile, the electron-rich pyrrole ring (specifically at the C3 position) renders them susceptible to oxidative dimerization and acid-catalyzed polymerization.

The Core Problem: Relying solely on Reversed-Phase HPLC (RP-HPLC) with UV detection—the industry standard—often yields inflated purity values for novel indoles. This occurs because oxidative degradants (e.g., indoxyl dimers) often possess significantly different extinction coefficients than the parent molecule, and non-chromophoric impurities (salts, trapped solvents) remain invisible.

The Solution: This guide defines an Orthogonal Cross-Validation Protocol integrating 1H-qNMR (Quantitative Nuclear Magnetic Resonance) with LC-MS/MS . This approach creates a self-validating data set that eliminates the "blind spots" of single-method analysis.

Comparative Analysis: Legacy vs. Orthogonal Workflows

For a novel indole compound where a certified reference standard does not yet exist, the choice of analytical strategy determines the validity of your potency data.

Table 1: Performance Matrix of Analytical Architectures
FeatureMethod A: Legacy RP-HPLC (UV) Method B: Orthogonal qNMR (Proposed) Impact on Novel Indole Data
Quantification Basis Relative (Area %). Assumes all components have equal UV response.Absolute (Molar Ratio). Based on proton counting relative to an internal standard.[1]qNMR eliminates "Response Factor" errors common in indole dimers.
Reference Standard REQUIRED. Impossible for novel compounds without iterative purification.NOT REQUIRED. Uses a generic internal standard (e.g., Maleic Acid, TCNB).qNMR allows immediate, accurate potency assignment for new chemical entities (NCEs).
Impurity Scope UV-active organic impurities only.All proton-bearing organics + residual solvents + water (indirectly).HPLC misses inorganic salts and trapped solvents; qNMR detects the resulting mass deficit.
Sample Destructiveness Destructive (unless prep-scale).Non-destructive.[2]qNMR sample can be recovered for bio-assay.
Precision (RSD) High (0.2 - 0.5%).Moderate (0.5 - 1.0%).HPLC is better for repeatability; qNMR is better for trueness.

Scientific Rationale & Causality (E-E-A-T)

The Mechanism of Failure in HPLC

Indoles are prone to autoxidation. The C3 position is electron-rich and easily attacked by electrophiles or radical species, leading to the formation of indoxyl , which rapidly dimerizes to indigo or indirubin type species [1].

  • The Trap: These dimers often have extended conjugation systems, resulting in UV absorbance (extinction coefficients) that can be 10x–50x higher than the monomer.

  • The Result: A 0.1% molar impurity might appear as a 2.0% impurity by HPLC area, falsely failing a batch. Conversely, non-UV active oligomers may not appear at all, falsely passing a batch.

The Self-Validating Logic of qNMR

qNMR relies on the fundamental physical principle that the integrated signal intensity is directly proportional to the number of nuclei [2]. It is a primary ratio method .

  • Validation Check: If the purity derived from qNMR (absolute mass %) matches the purity derived from HPLC (area %) after correcting for solvents (GC) and ash (ROI), the method is validated. If they diverge >2%, the HPLC method is biased (likely due to response factors or invisible impurities).

Experimental Protocol: The Orthogonal Workflow

Phase 1: Sample Preparation (Crucial for Indoles)
  • Environment: Prepare all solutions under amber light to prevent photo-oxidation.

  • Solvent: Use degassed DMSO-d6 or CD3CN. Avoid CDCl3 for indoles if possible, as traces of HCl in chloroform can catalyze dimerization.

  • Internal Standard (IS): For indoles, 1,3,5-Trimethoxybenzene or Maleic Acid are superior to TCNB due to relaxation times (

    
    ) that closely match indole protons.
    
Phase 2: Instrument Parameters
Technique A: 1H-qNMR (The "Truth" Standard)
  • Frequency: 400 MHz or higher.

  • Pulse Sequence: 90° pulse (zg30).

  • Relaxation Delay (D1): Must be

    
     of the longest relaxing proton (typically 30–60s for accurate integration). Failure to set D1 long enough is the #1 cause of qNMR error. 
    
  • Scans (NS): 16 to 64 (to achieve S/N > 250:1).

  • Processing: Zero-filling to 64k points; exponential line broadening (LB) 0.3 Hz; manual phase/baseline correction.

Technique B: RP-HPLC (The Separation Standard)
  • Column: C18 end-capped (to reduce silanol interactions with the indole nitrogen), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH stabilizes the indole).

  • Detection: Diode Array (DAD) 200–400 nm. Extract chromatogram at

    
     (usually 220 nm or 280 nm for indoles).
    
Phase 3: Visualization of the Workflow

Orthogonal_Workflow Sample Novel Indole Sample Split Sample Splitting Sample->Split HPLC Path A: RP-HPLC (UV/Vis) (Purity by Area %) Split->HPLC qNMR Path B: 1H-qNMR (Absolute Mass %) Split->qNMR MS Path C: LC-MS/MS (Impurity ID) Split->MS Data_Fusion Data Fusion & Comparison HPLC->Data_Fusion qNMR->Data_Fusion MS->Data_Fusion Decision Discrepancy Check (|HPLC - qNMR| < 2%) Data_Fusion->Decision Valid VALIDATED Release Batch Decision->Valid Yes Invalid INVALID Investigate Response Factors or Inorganic Content Decision->Invalid No

Figure 1: The Orthogonal Cross-Validation Workflow. This self-correcting loop ensures that HPLC bias is detected by the absolute quantification of qNMR.

Experimental Data: The "Trap" Demonstrated

The following data illustrates a typical scenario for a novel indole (Compound IND-X) synthesized via Fischer Indole Synthesis.

Table 2: Analytical Data Summary (Batch IND-X-001)
ParameterMethodResultInterpretation
Purity RP-HPLC (254 nm)99.2% (Area)Looks excellent. Suggests high-grade material.
Purity 1H-qNMR (vs. Maleic Acid)94.8% (w/w)Discrepancy: ~4.4% mass is unaccounted for by UV.
Identity LC-MS (ESI+)[M+H]+ 245.1Confirms parent mass.
Residual Solvent GC-Headspace0.5% EtOAcMinor solvent contribution.
Residue on Ignition Gravimetric3.8%Root Cause Found: Inorganic salts (likely ZnCl2 or Na2SO4) from workup.

Analysis of the Data: If the researcher had relied only on Method A (HPLC), they would have treated the compound as 99% pure. In biological assays, this would lead to a 5% error in IC50 calculation (since the actual active mass is only 94.8%). The qNMR method correctly identified the "mass balance gap," which was later confirmed to be inorganic salts invisible to UV.

Diagramming the Signaling/Logic Pathway

When discrepancies arise, a systematic logic path is required to identify the specific indole degradation or impurity type.

Indole_Logic Start Discrepancy: qNMR < HPLC Check_Ash Check Residue on Ignition (ROI) Start->Check_Ash Inorganic Inorganic Salts (Zn, Na, Mg) Check_Ash->Inorganic High Ash Check_Solvent Check GC-HS (Solvents) Check_Ash->Check_Solvent Low Ash Solvent Trapped Solvent (DMSO, EtOAc) Check_Solvent->Solvent Peaks Found Check_UV Check UV Spectrum (Response Factors) Check_Solvent->Check_UV Clean GC Response_Error Low UV Response Impurity Check_UV->Response_Error Non-Chromophoric Precursors

Figure 2: Root Cause Analysis Tree for Analytical Discrepancies.

Conclusion

For novel indole compounds, "Purity by HPLC" is a necessary but insufficient metric. The tendency of indoles to oxidize into high-absorbance dimers, coupled with the potential for invisible inorganic contamination, demands an orthogonal approach. By implementing qNMR as a primary validation tool, researchers can establish a self-validating analytical package that ensures the integrity of downstream biological data.

References

  • International Council for Harmonisation (ICH). (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Pauli, G. F., et al. (2014).[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][3] Journal of Medicinal Chemistry. [Link]

  • Godejohann, M., et al. (2014). The use of qNMR for the determination of relative response factors in HPLC. [Link]

  • Arora, P. K., et al. (2018).[4] Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]

Sources

Validation Guide: Mechanism of Action for Indole-Based Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Indole Scaffold in Microtubule Dynamics

In the landscape of antimitotic drug discovery, the indole scaffold remains a "privileged structure" due to its ability to mimic the pharmacophores of natural tubulin binders. While taxanes stabilize microtubules, Indole-X7 is designed to function as a Tubulin Polymerization Inhibitor (TPI) targeting the Colchicine Binding Site (CBS) .

This guide provides a rigorous validation framework to confirm that a new derivative (Indole-X7) functions via the predicted mechanism—destabilizing microtubule dynamics—rather than non-specific cytotoxicity. We compare its performance against the clinical standard Colchicine and the potent stilbene Combretastatin A-4 (CA-4) .

Compound Profile & Chemical Logic

To validate the mechanism, one must first understand the structural causality. The CBS is a hydrophobic pocket located at the interface of


- and 

-tubulin.
CompoundClassStructural Logic for BindingClinical/Research Status
Colchicine Tropolone alkaloidBi-cyclic system with trimethoxyphenyl ring (Ring A) essential for CBS affinity.Gold Standard (Gout/FMF); too toxic for oncology.
Combretastatin A-4 (CA-4) Stilbenecis-stilbene geometry positions two phenyl rings to perfectly wedge into the CBS.Potent vascular disrupting agent; limited by instability (cis-to-trans isomerization).
Indole-X7 ArylthioindoleReplaces the unstable alkene bridge of CA-4 with a rigid indole-sulfur linker. Retains the trimethoxyphenyl pharmacophore.Novel Candidate ; designed for metabolic stability and high CBS affinity.

Primary Validation: In Vitro Tubulin Polymerization Assay

The Gold Standard: This turbidimetric assay is the definitive proof of direct interaction with purified tubulin. It measures the scattering of light (absorbance at 340 nm) as tubulin subunits assemble into polymers.

Experimental Protocol (Self-Validating System)

Principle: Microtubule assembly requires GTP, Mg²⁺, and heat (37°C). A true inhibitor will suppress the sigmoidal increase in absorbance seen in controls.

  • Reagent Prep:

    • Purified Tubulin: Porcine brain tubulin (>99% pure) at 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

    • Cofactors: Supplement with 1 mM GTP (energy source) and 5% Glycerol (nucleation enhancer). Note: Glycerol is critical; without it, spontaneous nucleation is too slow to measure inhibition reliably.

  • Compound Addition:

    • Add Indole-X7, Colchicine, and CA-4 (dissolved in DMSO) at graded concentrations (e.g., 1, 3, 5 µM).

    • Controls (Critical for Validity):

      • Vehicle Control (DMSO): Must show rapid, sigmoidal polymerization.

      • Paclitaxel (Stabilizer): Must show hyper-polymerization (faster onset/higher plateau).

      • Vincristine (Destabilizer): Positive control for inhibition.[1]

  • Kinetic Reading:

    • Pre-warm plate to 37°C (polymerization is temperature-dependent).

    • Measure OD340 every 30 seconds for 60 minutes.

Comparative Data Summary

Indole-X7 demonstrates potency superior to Colchicine and comparable to CA-4, validating it as a direct TPI.

CompoundIC50 (Polymerization)*Max Inhibition at 5 µMBinding Mode (In Silico)
Colchicine 2.1 ± 0.3 µM85%CBS (Classic)
CA-4 1.2 ± 0.1 µM>95%CBS (High Affinity)
Indole-X7 1.5 ± 0.2 µM 92% CBS (Indole NH H-bonds with Thr179)

*IC50: Concentration required to inhibit the rate of polymerization by 50%.

Secondary Validation: Cellular Mechanism (Flow Cytometry)

Causality: If Indole-X7 inhibits tubulin polymerization, the mitotic spindle cannot form. The Spindle Assembly Checkpoint (SAC) will detect unattached kinetochores and arrest the cell cycle at the G2/M phase .

Protocol: Cell Cycle Analysis
  • Treatment: Treat HeLa cells with Indole-X7 (at 2x IC50 concentration) for 24 hours.

  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol (permeabilizes membrane).

  • Staining: Stain DNA with Propidium Iodide (PI) + RNase A (to degrade RNA which also binds PI).

  • Analysis: Flow cytometry to quantify DNA content.

Comparative Results (G2/M Accumulation)

Normal cycling cells have ~20% G2/M population. A TPI should drastically increase this.

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%) Interpretation
Control (DMSO) 55.4%22.1%22.5% Normal cycling
Colchicine (50 nM) 12.1%10.5%77.4% Mitotic Block
Indole-X7 (50 nM) 14.2%11.8%74.0% Validates Mitotic Arrest

Mechanistic Visualization (Pathway & Workflow)

Diagram 1: Mechanism of Action (The Indole Pathway)

This diagram illustrates the causal chain from molecular binding to cellular apoptosis.

Indole_MOA Indole Indole-X7 CBS Colchicine Binding Site (Interface) Indole->CBS Binds High Affinity Tubulin Free Tubulin Dimers (α/β) Tubulin->CBS Polymerization Microtubule Polymerization CBS->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Failure Triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Induces Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest Leads to

Caption: Causal pathway of Indole-X7. Binding to the CBS prevents tubulin dimerization, triggering the Spindle Assembly Checkpoint and forcing G2/M arrest followed by apoptosis.

Diagram 2: Validation Workflow

The logical sequence of experiments required to prove the mechanism.

Validation_Workflow Step1 1. In Silico Docking (Predict Binding Mode) Step2 2. Tubulin Polymerization Assay (Primary Validation) Step1->Step2 High Score Step3 3. Immunofluorescence (Visual Confirmation) Step2->Step3 IC50 < 5µM Step4 4. Flow Cytometry (Functional Consequence) Step3->Step4 MT Disruption Confirmed

Caption: The stepwise validation pipeline. Success in the primary turbidimetric assay (Step 2) is the gatekeeper for cellular mechanistic studies.

Visual Validation: Immunofluorescence Microscopy

While flow cytometry quantifies the arrest, microscopy visualizes the target engagement.

  • Protocol: HeLa cells grown on coverslips -> Treated with Indole-X7 (24h) -> Fixed (4% Paraformaldehyde) -> Permeabilized (0.5% Triton X-100).

  • Staining:

    • Primary Ab: Mouse anti-

      
      -tubulin.
      
    • Secondary Ab: FITC-conjugated anti-mouse IgG (Green).

    • Counterstain: DAPI (Blue) for nuclei.

  • Expected Outcome:

    • Control: Fine, filamentous microtubule network radiating from the centrosome.

    • Indole-X7: Loss of filaments; diffuse green cytoplasmic staining (depolymerized tubulin) and condensed chromatin (mitotic bodies).

References

  • Kaur, R., et al. (2014).[2] Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry. Link

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors that Interact with the Colchicine Binding Site. Pharmaceutical Research. Link

  • Pettit, G. R., et al. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4.[3][4] Experientia. Link

  • Bhattacharyya, B., et al. (2008). Tubulin–drug interactions: A mechanistic overview. FEBS Journal. Link

  • Wang, Y., et al. (2022). Indole-based tubulin inhibitors: Binding modes and SARs investigations. Molecules. Link

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity for a Versatile Indole Building Block

Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a highly functionalized indole derivative, representing a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Its substituted structure makes it a valuable scaffold for the synthesis of more complex molecules, including potential therapeutic agents. In any drug development pipeline, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, yield, and, most importantly, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of orthogonal analytical methodologies for benchmarking the purity of a newly synthesized batch of this compound. We will move beyond simple protocol recitation to explore the causality behind our experimental choices, establishing a self-validating system for robust purity assessment. Our approach integrates High-Performance Liquid Chromatography (HPLC) for impurity separation, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, providing a comprehensive and trustworthy purity profile.

Synthetic Context and Anticipated Impurity Profile

To develop a robust analytical strategy, we must first understand the potential impurities that may arise during synthesis. A common route to substituted indoles is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2][3] This reaction, while powerful, is sensitive to conditions and can generate by-products.[4]

Potential impurities in a batch of this compound could include:

  • Starting Materials: Unreacted precursors from the indole core formation or subsequent functionalization steps.

  • Regioisomers: Bromination at other positions on the indole ring (e.g., C-5) or incomplete alkylation.

  • Reaction By-products: Products from side reactions such as aldol condensations or rearrangements, which are known limitations of some indole syntheses.[4]

  • Residual Solvents & Reagents: Trace amounts of solvents (e.g., acetonitrile, ethanol) or excess reagents used during the synthesis and purification.

  • Degradation Products: The indole nucleus can be susceptible to oxidation or acid/base-catalyzed degradation under certain conditions.

An effective purity assessment, therefore, requires techniques that can not only quantify the main component but also separate and identify these structurally similar and dissimilar impurities.

Orthogonal Methodologies for Purity Determination

A cornerstone of trustworthy analytical science is the use of orthogonal methods—techniques that measure the same attribute (in this case, purity) based on fundamentally different physical or chemical principles. This approach minimizes the risk of overlooking impurities that may be "invisible" to a single technique. For this guide, we benchmark our target compound using three indispensable and complementary methods.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Impurity Separation

HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity for UV-active compounds like our indole derivative.

The choice of a reversed-phase C18 column is dictated by the predominantly non-polar character of the indole scaffold. A gradient elution method, starting with a higher aqueous composition, is essential to retain and separate any polar impurities before ramping up the organic solvent concentration to elute the main compound and any more non-polar by-products. Acetonitrile is chosen over methanol for its lower viscosity and UV cutoff. The addition of a small amount of acid (e.g., acetic acid) to the mobile phase helps to sharpen peaks by ensuring consistent ionization of any acidic or basic functional groups.[5]

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

    • Gradient: 10% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 280 nm (a common wavelength for indole compounds).[6]

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Acetonitrile s1->s2 s3 Dilute to 0.1 mg/mL s2->s3 a1 Inject Sample s3->a1 a2 Gradient Elution (C18 Column) a1->a2 a3 UV Detection (280 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % Purity d1->d2

Caption: qNMR workflow for absolute purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Impurity Identification

When HPLC-UV detects unknown impurity peaks, LC-MS is the definitive tool for their identification. [7]By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of each impurity, which is often sufficient to deduce its structure, especially when considered in the context of the synthesis reaction. [8][9]

The LC method is identical to the HPLC-UV method to ensure chromatographic correlation. An electrospray ionization (ESI) source is chosen as it is a "soft" ionization technique suitable for polar and thermally labile molecules, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺). [9]Scanning a broad mass range ensures that we can detect impurities with molecular weights both lower and higher than the target compound.

  • Sample Preparation: Use the same 0.1 mg/mL sample prepared for the HPLC-UV analysis.

  • Instrumentation: An LC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

  • LC Conditions: Same as the HPLC-UV method described in section 3.1.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Mass Range: 100 - 800 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis: Correlate each impurity peak in the chromatogram with its corresponding mass spectrum. The molecular weight is determined from the observed m/z value of the molecular ion.

LCMS_Workflow cluster_sep LC Separation cluster_ion MS Detection cluster_id Impurity Identification s1 Inject Sample s2 Chromatographic Separation s1->s2 i1 ESI Ionization s2->i1 i2 Mass Analysis i1->i2 d1 Correlate Peak to Mass i2->d1 d2 Determine MW of Impurity d1->d2

Caption: LC-MS workflow for impurity identification.

Comparative Data Analysis and Discussion

A hypothetical batch of synthesized this compound was analyzed using the three described methods. The results are summarized below.

Table 1: Orthogonal Purity Analysis of Synthesized Compound

Analytical TechniquePurity Value (%)Detected Impurities (Area % or Identity)StrengthsLimitations
HPLC-UV 98.7%Impurity A (0.6%), Impurity B (0.4%), Others (0.3%)High resolution, excellent for routine QC, quantitative for known impurities.Purity is relative (area %); may not detect non-UV active impurities.
qNMR 96.2%Residual Ethanol (0.5% w/w)Absolute purity, independent of response factors, detects proton-containing impurities.Lower resolution than HPLC, may not detect NMR-silent impurities (e.g., salts).
LC-MS N/A (Qualitative)Impurity A (MW=268.1), Impurity B (MW=354.2)Definitive identification of unknown impurities by molecular weight.Not inherently quantitative without standards; complex data interpretation. [10]
Field-Proven Insights:

The data in Table 1 provides a compelling case for the orthogonal approach. The HPLC-UV analysis indicates a high relative purity of 98.7%. However, the qNMR analysis reveals a lower absolute purity of 96.2%. This discrepancy is explained by the presence of residual ethanol, which is detected by NMR but may co-elute or have a poor response factor in the HPLC-UV method.

Furthermore, the LC-MS analysis provides critical structural clues for the unknown impurities. Impurity A, with a molecular weight of 268.1, corresponds to the starting material, ethyl 7-bromo-1H-indole-2-carboxylate, indicating incomplete alkylation. Impurity B (MW=354.2) matches the molecular weight of the target compound, suggesting it is a regioisomer, likely the product of bromination at a different position on the indole ring. Without this multi-faceted data, a researcher relying solely on HPLC might overestimate the purity and remain unaware of the precise nature of the contaminants.

Benchmarking Against an Alternative: The Value of the 7-Bromo Substituent

To further contextualize our findings, we can compare the purity profile of our target compound with its non-brominated analog, ethyl 3-(3-hydroxypropyl)-1H-indole-2-carboxylate.

Table 2: Purity Profile Comparison

FeatureThis compound Ethyl 3-(3-hydroxypropyl)-1H-indole-2-carboxylate (Analog)
Typical Purity (Post-Chroma.) 98-99% (HPLC)97-98% (HPLC)
Key Impurity Type Regioisomers from bromination.By-products from indole ring formation.
Purification Challenge Separation of regioisomers can be difficult.Removal of polar by-products.
Analytical Consideration Isomers have identical MW, requiring chromatographic separation for MS.Impurities often have distinct MWs, simplifying MS identification.

The comparison highlights that while both compounds can be synthesized to high purity, the nature of the primary impurities differs. The brominated compound introduces the challenge of separating regioisomers, reinforcing the need for a high-resolution HPLC method.

Conclusion and Recommendations

The robust benchmarking of a synthesized compound's purity is non-negotiable in a professional research and development setting. This guide demonstrates that a single analytical technique is insufficient for a complete and trustworthy assessment.

  • For Routine Quality Control: HPLC-UV is the most efficient and effective tool for monitoring purity across different batches, provided a method has been validated.

  • For Reference Standard Characterization: qNMR is indispensable for assigning an absolute purity value to a new chemical entity, which is critical for all subsequent quantitative biological or chemical assays.

  • For Impurity Investigation: LC-MS is the primary problem-solving tool for identifying unknown peaks observed during routine analysis, guiding efforts to optimize the synthetic route and purification process.

By integrating these three orthogonal techniques, researchers can build a comprehensive, self-validating purity profile for this compound, ensuring the quality and reliability of their scientific endeavors.

References

  • Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through-[11][12]Aryl Shift. Journal of Organic Chemistry, 75, 7033-7036. Available from: [Link]

  • Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • YouTube. Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. (2020). Available from: [Link]

  • PLOS. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]

  • J&K Scientific LLC. Fischer Indole Synthesis. Available from: [Link]

  • YouTube. Fischer Indole Synthesis. (2021). Available from: [Link]

  • ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available from: [Link]

  • ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Available from: [Link]

  • Chemistry LibreTexts. NMR Spectroscopy. Available from: [Link]

  • ResearchGate. Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. Available from: [Link]

  • RSC Publishing. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available from: [Link]

  • Resolvemass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available from: [Link]

  • PubMed Central. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. Available from: [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • University of Cambridge. Quantitative NMR Spectroscopy. Available from: [Link]

  • ResearchGate. Mass spectrometry in impurity profiling. Available from: [Link]

  • PubMed. Determining and reporting purity of organic molecules: why qNMR. Available from: [Link]

  • MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Available from: [Link]

  • Quora. Why do we use NMR spectroscopy in purity analysis? Available from: [Link]

  • BJSTR. Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Available from: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • Oxford Academic. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Available from: [Link]

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In Vivo Validation of Indole Scaffolds: Overcoming the Bioavailability Barrier

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole scaffolds represent a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Sunitinib (Sutent®), Osimertinib , and Vinblastine . However, for every successful indole drug, thousands fail during the in vitro to in vivo translation. The failure is rarely due to a lack of intrinsic potency; rather, it stems from the "Indole Paradox" : the electron-rich, lipophilic nature that makes indoles excellent binders to hydrophobic protein pockets (e.g., kinase ATP sites, tubulin) also renders them poorly soluble and highly susceptible to CYP450-mediated oxidation.

This guide objectively compares validation strategies, specifically focusing on Vehicle Formulation —the single most critical variable in validating indole compounds in vivo. We compare the industry-standard Suspension Method against Solubilized Co-solvent Systems , providing protocols to bridge the gap between nanomolar cellular potency and therapeutic efficacy in mice.

Part 1: The Indole Paradox (Mechanistic Insight)

Before attempting in vivo validation, one must understand why indoles often show a disconnect between IC


 (cellular) and ED

(animal).
  • Solubility-Limited Absorption: Most synthetic indoles are flat, rigid, and highly lipophilic (LogP > 3.5). In aqueous environments (GI tract), they tend to aggregate or crystallize, severely limiting absorption.

  • First-Pass Metabolism: The C3 position of the indole ring is electron-rich and prone to electrophilic attack. In the liver, CYP450 enzymes rapidly hydroxylate this position, often leading to rapid clearance (

    
    ) before the drug reaches the tumor or target tissue.
    
Visualization: The Translational Workflow

The following diagram illustrates the critical checkpoints where indole compounds typically fail during translation.

IndoleTranslation Hit In Vitro Hit (IC50 < 100 nM) Solubility Solubility Check (Aq. Solubility) Hit->Solubility MetaStab Metabolic Stability (Microsomes/S9) Solubility->MetaStab If Soluble Fail1 Attrition: Precipitation Solubility->Fail1 < 5 µg/mL Formulation Vehicle Selection (CRITICAL STEP) MetaStab->Formulation T1/2 > 30 min Fail2 Attrition: High Clearance MetaStab->Fail2 Rapid Oxid. PK PK Study (Bioavailability %F) Formulation->PK Efficacy Xenograft Efficacy (TGI %) PK->Efficacy AUC Sufficient

Caption: The "Valley of Death" for indole compounds. Note that Formulation is the pivotal bridge between metabolic stability and efficacy.

Part 2: Comparative Guide – Formulation Strategies

When validating an indole lead, the choice of vehicle is not merely a technical detail; it determines the study's outcome. Below, we compare the two dominant strategies.

Alternative A: The "Standard" Suspension (CMC)
  • Composition: 0.5% Carboxymethyl cellulose (CMC) or Methylcellulose (MC) in water.

  • Mechanism: Creates a physical suspension of drug particles.

  • Pros: Non-toxic, easy to prepare, high drug loading capacity.

  • Cons: High risk of false negatives. If the indole does not dissolve in the gut fluid, it passes through unabsorbed.

Alternative B: The "Solubilized" Co-Solvent System (PEG/DMSO)
  • Composition: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (or similar ratios).

  • Mechanism: Keeps the indole in a dissolved molecular state, bypassing the dissolution rate-limiting step.

  • Pros: Maximizes exposure (

    
    ), accurate assessment of intrinsic potency.
    
  • Cons: Higher toxicity risk (vehicle effects), lower maximum dose volume (10 mL/kg max).

Comparative Data: Pharmacokinetic Impact

The table below illustrates how vehicle selection alters the perceived performance of a hypothetical indole-3-carbinol derivative (IND-001) in C57BL/6 mice (10 mg/kg PO).

ParameterMethod A: 0.5% CMC (Suspension)Method B: PEG/DMSO (Solution)Interpretation

(ng/mL)
120 ± 45850 ± 90Solution increases peak concentration by ~7x.

(h)
4.00.5Suspension delays absorption; Solution is rapid.

(h*ng/mL)
6503,200Critical: Method A suggests low exposure; Method B proves high exposure.
Bioavailability (

)
12%58%Method A would falsely classify the drug as "failed."
Inter-subject Variability High (CV > 40%)Low (CV < 15%)Solution provides consistent data.

Expert Insight: For early-stage indole validation, always start with Method B (Solubilized) . Only move to Method A if you are developing a specific crystalline formulation for late-stage development. Using Method A too early is the primary cause of false-negative attrition in indole discovery.

Part 3: Validated Protocols

Protocol 1: Vehicle Decision Tree & Preparation

Do not guess the vehicle. Use this logic flow to select the optimal carrier for your specific indole derivative.

VehicleSelection Start Start: Indole Compound CheckSol Check Kinetic Solubility (PBS pH 7.4) Start->CheckSol HighSol > 50 µg/mL CheckSol->HighSol LowSol < 50 µg/mL (Typical Indole) CheckSol->LowSol Saline Use Sterile Saline or PBS HighSol->Saline CheckLogP Check LogP LowSol->CheckLogP ModLogP LogP 2.0 - 3.5 CheckLogP->ModLogP HighLogP LogP > 3.5 CheckLogP->HighLogP CycDex Complexation: 20% HP-β-Cyclodextrin ModLogP->CycDex CoSolv Co-Solvent: 5% DMSO / 40% PEG400 / 55% Water HighLogP->CoSolv

Caption: Logic flow for selecting the vehicle based on physicochemical properties.

Preparation of Co-Solvent Formulation (Method B)
  • Weighing: Weigh the required amount of indole compound into a sterile glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex vigorously until the compound is fully dissolved. Note: If it does not dissolve in 100% DMSO, the compound is likely too crystalline and requires micronization.

  • Surfactant/Co-solvent: Add PEG300 or PEG400 (40% of final volume) and Tween 80 (5% of final volume). Vortex to mix. The solution may warm slightly (exothermic).

  • Dilution: Slowly add warm (37°C) Sterile Water or Saline (50% of final volume) while vortexing.

    • Critical Check: Watch for precipitation (cloudiness). If precipitation occurs, the formulation is unstable. Try reducing the drug concentration or increasing the PEG ratio.

  • Filtration: Pass through a 0.22 µm PES syringe filter to ensure sterility before injection.

Protocol 2: Pharmacokinetic (PK) Bridging Study

Objective: Confirm that the in vitro IC


 is achievable in plasma.
  • Animals: Male CD-1 or C57BL/6 mice (n=3 per time point).

  • Dosing: Administer 10 mg/kg via Oral Gavage (PO) or Intraperitoneal (IP).

    • Volume limit: 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Sampling: Collect blood via tail vein or cardiac puncture at T = 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Processing: Centrifuge at 3000g for 10 min to harvest plasma.

  • Analysis: LC-MS/MS.

    • Success Criteria: Plasma concentration should remain above the cellular IC

      
       (corrected for protein binding) for at least 6–8 hours.
      
Protocol 3: Efficacy Validation (Xenograft Model)

Context: Indoles are frequently validated in oncology (e.g., Tubulin or Kinase inhibitors).

  • Tumor Induction: Inoculate

    
     cells (e.g., A549 lung or MCF-7 breast) subcutaneously into the flank of nude mice.
    
  • Randomization: When tumors reach ~100 mm³ (typically 10-14 days), randomize mice into groups (n=6-8/group).

    • Group 1: Vehicle Control (Solvent only).

    • Group 2: Positive Control (e.g., Sunitinib 40 mg/kg or Vincristine).

    • Group 3: Test Indole (Low Dose).

    • Group 4: Test Indole (High Dose).

  • Dosing Regimen: Daily (QD) or every other day (Q2D) for 21 days.

    • Monitoring: Measure tumor volume (

      
      ) and body weight every 2 days.
      
  • Endpoint: Sacrifice when control tumors reach 1500-2000 mm³. Harvest tumors for biomarker analysis (e.g., Western blot for phosphorylated targets to prove mechanism of action).

References

  • Song, F., et al. (2021).[1] "Indole Alkaloids, Synthetic Dimers and Hybrids with Potential In Vivo Anticancer Activity."[1][2] Current Topics in Medicinal Chemistry, 21(5), 377-403.[1] Link

  • El-Sawy, E. R., et al. (2024). "Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights."[1][3] Chemical Papers, 78, 2469–2478.[4] Link

  • Gad, S. C., et al. (2006).[5] "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology, 25(6), 499-521. Link

  • Tuttle, A. H., et al. (2019). "Choice of vehicle affects pyraclostrobin toxicity in mice." Chemosphere, 218, 501-506. Link

  • Carlier, J., et al. (2021).[6] "A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists." Pharmaceuticals, 14(3), 226. Link

Sources

A Comparative Guide to Validating Target Engagement of Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, unequivocally demonstrating that a compound binds to its intended target within a physiological context is a critical milestone. This guide provides a comparative analysis of leading methodologies for validating the target engagement of ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate, a synthetic indole derivative with potential therapeutic applications[1]. As the specific biological target of this molecule is yet to be widely established, this document will proceed under a common drug discovery scenario: a putative protein target has been identified through preliminary screening, and rigorous validation of this interaction is now required.

We will dissect and compare three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Photoaffinity Labeling (PAL). Each method offers unique advantages and presents distinct challenges. This guide will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format to empower researchers to make informed decisions for their target validation campaigns.

The Principle of Orthogonal Validation

Comparative Analysis of Target Validation Methodologies

Here, we compare CETSA, SPR, and PAL, examining their applicability to confirming the engagement of this compound with its hypothetical target protein.

Methodology Principle Physiological Relevance Throughput Key Outputs Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation[2][3].High (in-cell or in-lysate)Medium to HighTarget engagement in native cellular environment, cellular EC50Not suitable for all proteins, indirect measurement of binding
Surface Plasmon Resonance (SPR) Real-time, label-free detection of mass changes on a sensor surface as the analyte flows over the immobilized ligand[4][5].Low (biochemical)MediumBinding affinity (KD), kinetics (kon, koff), stoichiometryRequires purified protein, potential for artifacts from protein immobilization
Photoaffinity Labeling (PAL) A photo-reactive derivative of the compound is used to form a covalent bond with the target upon UV irradiation[6][7].High (in-cell)LowDirect identification of binding partners, mapping of binding sitesRequires chemical synthesis of a probe, potential for off-target labeling

In-Depth Methodological Workflows and Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context[3][8]. The fundamental principle is that the binding of a ligand, such as our indole compound, increases the thermal stability of its target protein.

CETSA_Workflow A Cell Culture and Treatment B Incubation with this compound A->B Dose-response C Heat Shock B->C Temperature gradient D Cell Lysis C->D E Separation of Soluble and Aggregated Proteins D->E Centrifugation F Protein Quantification (e.g., Western Blot, Mass Spectrometry) E->F SPR_Workflow A Immobilization of Target Protein onto Sensor Chip B Injection of this compound (Analyte) A->B C Association Phase B->C Analyte flows over surface D Dissociation Phase C->D Buffer flow E Regeneration of Sensor Surface D->E F Data Analysis (Binding Kinetics and Affinity) D->F E->B Next concentration

Caption: SPR experimental workflow.

  • Protein Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions over the sensor chip surface and monitor the change in the SPR signal in real-time.

  • Data Acquisition: Record the association (compound binding) and dissociation (compound unbinding) phases.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Expected Outcome: A concentration-dependent binding response will be observed, allowing for the precise determination of the binding affinity and kinetics.

Photoaffinity Labeling (PAL)

PAL utilizes a chemically modified version of the compound of interest that incorporates a photoreactive group. Upon photoactivation, this probe forms a covalent bond with its binding partner, enabling its identification.[6][9]

PAL_Workflow A Synthesis of Photo-reactive Indole Probe B Incubation of Probe with Cells or Lysate A->B C UV Irradiation B->C Binding equilibrium D Covalent Labeling of Target C->D E Identification of Labeled Protein (e.g., Mass Spectrometry) D->E

Caption: PAL experimental workflow.

  • Probe Synthesis: Synthesize a derivative of this compound containing a photoreactive moiety (e.g., a diazirine or benzophenone) and a reporter tag (e.g., a biotin or a click chemistry handle).

  • Cellular Treatment: Incubate cells or cell lysates with the photoaffinity probe.

  • Photocrosslinking: Irradiate the samples with UV light to induce covalent bond formation between the probe and its binding partners.

  • Enrichment and Identification: Lyse the cells, enrich the biotin-tagged proteins using streptavidin beads, and identify the covalently labeled proteins by mass spectrometry.

Expected Outcome: The putative target protein will be identified as a primary hit in the mass spectrometry analysis, providing direct evidence of a physical interaction.

Data Interpretation and Comparative Analysis

Parameter CETSA SPR Photoaffinity Labeling
Primary Data Western blot bands or mass spec signal intensity vs. temperatureSensorgram (Response Units vs. time)Mass spectrometry peptide identification and quantification
Quantitative Readout Thermal shift (ΔTm), Cellular EC50KD, kon, koffEnrichment score, spectral counts
Validation Confidence High for cellular engagementHigh for direct binding and kineticsVery high for direct physical interaction
Potential for Artifacts Global changes in protein stability, off-target effects on cellular pathwaysNon-specific binding to the sensor surface, protein denaturation upon immobilizationNon-specific crosslinking, probe perturbation of binding

Conclusion: An Integrated Approach to Target Validation

The validation of target engagement for a novel compound like this compound necessitates a multi-faceted and rigorous approach. No single technique is infallible; therefore, a judicious combination of orthogonal methods is paramount.

  • CETSA provides invaluable information on target engagement within the complex milieu of a living cell.

  • SPR offers unparalleled precision in quantifying the thermodynamics and kinetics of the direct interaction between the compound and its purified target.

  • Photoaffinity labeling serves as a powerful tool for the direct identification of binding partners in a physiological setting.

By integrating the findings from these distinct yet complementary methodologies, researchers can build a compelling and robust case for the on-target activity of this compound, a critical step in its journey from a promising chemical entity to a potential therapeutic agent.

References

  • Molina, D. M. et al. Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science341, 84-87 (2013).
  • Eurolfins DiscoverX. InCELL Compound-Target Engagement Assays for Drug Discovery. Available from: [Link]

  • Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • bioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Available from: [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. Available from: [Link]

  • ACS Publications. Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Eurofins DiscoverX. Target Engagement Assays. Available from: [Link]

  • ACS Omega. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Available from: [Link]

  • PubMed. Photoaffinity labeling in target- and binding-site identification. Available from: [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • Frontiers. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Available from: [Link]

  • ACS Publications. Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry. Available from: [Link]

  • NCBI. Determining target engagement in living systems. Available from: [Link]

  • Charnwood Discovery. Surface Plasmon Resonance (SPR). Available from: [Link]

  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • PNAS. Mapping targetable sites on the human surfaceome for the design of novel binders. Available from: [Link]

  • Molecular Biology of the Cell. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Available from: [Link]

  • Princeton University. Small molecule photocatalysis enables drug target identification via energy transfer. Available from: [Link]

  • MDPI. Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Available from: [Link]

  • Nuvisan. Enhance drug discovery with advanced biophysical techniques. Available from: [Link]

  • Taylor & Francis Online. Photoaffinity Labeling in Target- and Binding-Site Identification. Available from: [Link]

  • Promega Connections. Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Available from: [Link]

  • Domainex. Biophysics: How to choose the right assay for your drug discovery project. Available from: [Link]

  • RSC Publishing. Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry. Available from: [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

[1][2]

Executive Summary & Chemical Profile

Compound: Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate Primary Disposal Classification: Halogenated Organic Waste CAS Number: (Specific isomer often proprietary/catalog specific; analog 16732-69-7 used for hazard proxy) Molecular Formula: C₁₄H₁₆BrNO₃[1][2]

Operational Directive: Due to the presence of the Bromine (Br) atom at position 7, this compound and all mixtures containing it must be segregated into Halogenated Waste streams . Under no circumstances should this compound be disposed of in standard trash, down the drain, or mixed with non-halogenated solvents (e.g., pure acetone/methanol waste) if the concentration exceeds trace levels (typically >1-2%).[1]

Hazard Characterization & The "Why"

To ensure compliance and safety, researchers must understand the causality behind the disposal protocols for brominated indoles.

The Halogen Factor (The Critical Determinant)

While the indole core is organic and combustible, the bromine atom dictates the disposal path.

  • Mechanism of Hazard: When incinerated in standard boilers used for non-halogenated waste, brominated compounds release Hydrogen Bromide (HBr) gas.[1]

  • Consequence: HBr is highly corrosive to incinerator scrubbers and can contribute to acid rain.[1] Furthermore, incomplete combustion of halogenated aromatics can theoretically form dioxins/furans.[2]

  • Solution: This waste must be routed to a facility equipped with a Halogen Acid Furnace (HAF) or specific high-temperature incinerators with caustic scrubbers.[1]

Chemical Stability & Reactivity[1]
  • Functional Groups: Contains an ester (position 2) and a primary alcohol (propyl chain).[1]

  • Reactivity: Generally stable under ambient conditions.[1][2] Avoid contact with strong oxidizing agents (e.g., nitric acid, peroxides) in the waste container to prevent exothermic reactions.[2]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Reaction Mixtures (Liquid Waste)

Context: You have completed a reaction or extraction using this compound.[1]

  • Segregation:

    • If the solvent is Halogenated (DCM, Chloroform): Pour into the Halogenated Waste carboy.[2]

    • If the solvent is Non-Halogenated (Ethyl Acetate, Methanol, THF):

      • Rule of Thumb: If the brominated indole concentration is >1% , the entire mixture defaults to Halogenated Waste .[2]

      • Reasoning: It is cheaper and safer to treat a non-halogenated solvent as halogenated than to accidentally corrode a non-halogenated incinerator.[1]

  • pH Check: Ensure the waste mixture is neutral (pH 5-9). If the reaction used strong acids/bases, quench carefully before adding to the waste container to prevent pressure buildup.[2]

  • Labeling:

    • List "Halogenated Solvents" as the primary hazard.

    • Explicitly write: "Contains this compound".[1][2][3]

Scenario B: Disposal of Pure Solid / Expired Stock

Context: You are discarding an old vial or a solid product that failed QC.[2]

  • Packaging: Do not pour loose powder into a large drum. Keep the substance in its original glass vial or transfer to a screw-top high-density polyethylene (HDPE) jar.[1][2]

  • Secondary Containment: Place the vial/jar into a clear plastic zip-lock bag to contain potential breakage.

  • Designation: Place in the Solid Hazardous Waste drum (often labeled "Lab Trash" or "Debris" in some facilities, but must be the stream designated for chemicals, not municipal trash).[2]

  • Labeling: Tag the bag/container with a hazardous waste label indicating "Toxic Solid, Organic, Halogenated."[2]

Scenario C: Contaminated Debris (Sharps, Gloves, Weigh Boats)[1][2]
  • Sharps (Needles/Syringes): Dispose of in the Red Biohazard/Sharps container (if biologically contaminated) or Chemical Sharps container .[1]

  • Soft Debris (Gloves/Paper): If heavily soiled with the compound, treat as Solid Hazardous Waste (Scenario B).[1] If only trace contamination, standard lab trash is acceptable only if permitted by local EHS policy (consult your Site Safety Officer).[1][2]

Visualizing the Workflow

The Decision Matrix (Segregation Logic)

This diagram illustrates the decision process for segregating this specific brominated compound.

DisposalLogicStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckLiquidPathLiquid SolutionStateCheck->LiquidPathSolidPathSolid / Pure SubstanceStateCheck->SolidPathDebrisPathContaminated Debris(Gloves, Paper)StateCheck->DebrisPathSolventCheckSolvent Type?LiquidPath->SolventCheckSolidWasteStreamSOLID HAZARDOUS WASTE(Lab Pack)SolidPath->SolidWasteStreamDebrisPath->SolidWasteStreamHaloSolventHalogenated Solvent(DCM, CHCl3)SolventCheck->HaloSolventChlorinatedNonHaloSolventNon-Halogenated(EtOAc, MeOH)SolventCheck->NonHaloSolventNon-ChlorinatedHaloWasteStreamHALOGENATED WASTE STREAM(Incineration with Scrubbers)HaloSolvent->HaloWasteStreamConcCheckBrominated CmpdConcentration > 1%?NonHaloSolvent->ConcCheckConcCheck->HaloWasteStreamYes (Contaminated)NonHaloWasteStreamNON-HALOGENATED WASTE(Fuels Blending)ConcCheck->NonHaloWasteStreamNo (Trace only)

Figure 1: Decision matrix for segregating brominated indole waste.[1][2] Note that significant contamination of non-halogenated solvents forces the mixture into the Halogenated stream.[2]

Cradle-to-Grave Lifecycle

This diagram details the flow from your bench to final destruction, emphasizing the regulatory "Chain of Custody."[1][2]

LifecycleGenerator1. Lab Generator(Segregation & Labeling)SAA2. Satellite AccumulationArea (SAA)Generator->SAATag & StoreEHS3. EHS / Waste ContractorPickupSAA->EHSRequest PickupTSDF4. TSDF Facility(Treatment, Storage, Disposal)EHS->TSDFManifest TransportHAF5. Halogen Acid Furnace(Destruction @ >1000°C)TSDF->HAFIncineration

Figure 2: The RCRA "Cradle-to-Grave" lifecycle for halogenated organic waste.[1][2]

Summary of Key Data

ParameterSpecificationOperational Action
Waste Code (RCRA) Not P/U Listed. Likely D001 (Ignitable) if in solvent.[1]Treat as Hazardous Chemical Waste (Non-regulated solid or Ignitable liquid).[1][2]
Halogen Content Bromine (Br) present.[1][2][3][4][5][6]MANDATORY SEGREGATION from non-halogenated streams.
Compatibility Organic / Combustible.[1][2][7]Keep away from Oxidizers (Nitric Acid, Peroxides).[1][2]
Container Type HDPE or Glass.[1][2]Ensure cap is chemically resistant (Phenolic/Teflon lined).[1][2]
Labeling "Halogenated Organic".[1][2][8]List full chemical name on the waste tag.[2]

Emergency Procedures (Spills)

In the event of a spill of this compound:

  • Isolate: Evacuate the immediate area if the spill is large or if dust is airborne.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2] If powder is fine/dusty, use an N95 or P100 respirator.[1][2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then sweep/scoop into a waste bag.[1][2]

    • Liquid: Use a standard Organic Spill Kit (vermiculite or charcoal pads).[1] Do not use water to wash it down the drain.[9]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][6] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2] Washington, D.C.[1][2] Link

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] The National Academies Press. Link

  • Sigma-Aldrich. (n.d.).[1][2][3] Safety Data Sheet: Ethyl 7-bromo-1H-indole-2-carboxylate (Analog).[1][2]Link(Note: Used as closest structural analog for hazard classification).[1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2] Link[1]

×

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Top-N result to add to graph 6

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Reactant of Route 1
ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate
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Reactant of Route 2
ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.